molecular formula C12H12F3IO B12625543 1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene CAS No. 920334-25-4

1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene

Cat. No.: B12625543
CAS No.: 920334-25-4
M. Wt: 356.12 g/mol
InChI Key: OJNXXYVSHBCVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with an iodine atom at position 1, a trifluoromethyl (-CF₃) group at position 4, and a pent-4-en-1-yloxy group at position 2. This compound is of interest in organic synthesis, agrochemical research, and materials science due to its unique electronic and structural features .

Properties

CAS No.

920334-25-4

Molecular Formula

C12H12F3IO

Molecular Weight

356.12 g/mol

IUPAC Name

1-iodo-2-pent-4-enoxy-4-(trifluoromethyl)benzene

InChI

InChI=1S/C12H12F3IO/c1-2-3-4-7-17-11-8-9(12(13,14)15)5-6-10(11)16/h2,5-6,8H,1,3-4,7H2

InChI Key

OJNXXYVSHBCVQV-UHFFFAOYSA-N

Canonical SMILES

C=CCCCOC1=C(C=CC(=C1)C(F)(F)F)I

Origin of Product

United States

Preparation Methods

The synthesis of 1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzene derivative that contains a trifluoromethyl group.

    Etherification: The pent-4-en-1-yloxy group is introduced via an etherification reaction, where the benzene derivative reacts with pent-4-en-1-ol in the presence of a base such as potassium carbonate (K2CO3).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).

    Oxidation: The compound can undergo oxidation reactions, particularly at the pent-4-en-1-yloxy group, using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4), targeting the double bond in the pent-4-en-1-yloxy group.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. The molecular targets and pathways involved are determined by the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of the target compound with analogous derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Variations and Molecular Properties
Compound Name Substituent (Position 2) Molecular Weight Key Structural Features
1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene Pent-4-en-1-yloxy 372.03 (calc) Alkoxy chain with terminal double bond
1-Iodo-2-methoxy-4-(trifluoromethyl)benzene Methoxy 302.03 Smaller, electron-donating alkoxy group
2-(Benzyloxy)-4-iodo-1-(trifluoromethyl)benzene Benzyloxy 378.13 Bulky aromatic substituent
1-Iodo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene Trifluoromethoxy 348.00 (approx) Strongly electron-withdrawing -OCF₃ group
4-Iodo-1-methyl-2-(trifluoromethyl)benzene Methyl 286.03 Minimal steric hindrance, no ether linkage

Key Observations :

  • Steric Effects : The pentenyloxy group introduces moderate steric bulk compared to benzyloxy (bulkier) and methoxy (smaller).
  • Electronic Effects : Trifluoromethoxy (-OCF₃) is more electron-withdrawing than pentenyloxy, altering aromatic ring reactivity .
  • Conjugation Potential: The pent-4-en-1-yloxy group’s double bond may enable conjugation, influencing solubility and reactivity .
Reactivity in Nucleophilic Substitution Reactions

The iodine atom at position 1 makes the compound susceptible to aromatic nucleophilic substitution (SNAr). demonstrates that 1-iodo-2-(trifluoromethyl)benzene reacts with nucleophiles like imidazole under redox-catalyzed conditions . By analogy:

  • Pentenyloxy vs. Methoxy : The electron-donating nature of methoxy may slightly deactivate the ring compared to pentenyloxy, which has a mixed electronic effect due to its unsaturated chain.
  • Benzyloxy Substituents : The bulky benzyloxy group in 2-(benzyloxy)-4-iodo-1-(trifluoromethyl)benzene may hinder nucleophilic attack at position 1, reducing reaction yields .

Biological Activity

1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene, with the chemical formula C12_{12}H12_{12}F3_3IO, is a compound of interest due to its potential biological activity. The presence of the iodine atom and the trifluoromethyl group suggests it may possess unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicinal chemistry.

The compound features a complex structure that includes:

  • Iodine : Known for enhancing lipophilicity and biological activity.
  • Trifluoromethyl group : Often associated with increased metabolic stability and bioactivity.
  • Pent-4-en-1-yl ether : This moiety may influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its effects on cellular processes and its potential as a therapeutic agent.

  • Antimicrobial Activity : Preliminary studies suggest that compounds containing iodine and trifluoromethyl groups can exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
  • Anticancer Potential : The structural features of this compound indicate possible interactions with cancer cell signaling pathways. Compounds with similar structures have been shown to inhibit tumor growth by inducing apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes, which can lead to altered drug metabolism or enhanced therapeutic effects.

Case Studies

Recent investigations into the biological activity of similar compounds provide insights into potential applications:

  • Study on Antimicrobial Effects :
    • A study evaluated the antimicrobial efficacy of various halogenated compounds, highlighting that iodine-containing derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. The effectiveness was attributed to their ability to penetrate bacterial membranes and disrupt cellular functions .
  • Cancer Cell Line Studies :
    • Research involving derivatives of trifluoromethylbenzene indicated that these compounds could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Enzyme Activity Modulation :
    • Investigations into enzyme inhibition revealed that similar compounds could effectively inhibit cytochrome P450 enzymes, suggesting potential for drug-drug interactions when co-administered with other therapeutics .

Data Tables

Activity Type Efficacy Observed Mechanism Reference
AntimicrobialSignificantMembrane disruption
Anticancer (MCF-7)ModerateApoptosis induction
Enzyme InhibitionHighCytochrome P450 inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.